Erythromycin-d3 A 9-Oxime

Stable Isotope Dilution LC-MS/MS Quantitation Bioanalytical Method Validation

Erythromycin-d3 A 9-Oxime is the deuterium-labeled (+3 Da) analog of the roxithromycin metabolite Erythromycin A 9-Oxime, engineered as a stable isotope-labeled internal standard (SIL-IS) for LC‑MS/MS. Its near-identical chromatographic retention (±0.03 min) and ionization response (0.95–1.05 relative to analyte) eliminate matrix-induced bias, meeting FDA/EMA validation requirements. The +3 Da mass shift avoids isotopic overlap with the M+2 natural abundance isotopologue of the unlabeled analyte, ensuring accurate quantitation in pharmacokinetic, bioequivalence, and impurity control studies. Ideal for regulated bioanalysis and API impurity profiling.

Molecular Formula C₃₇H₆₅D₃N₂O₁₃
Molecular Weight 751.96
Cat. No. B1155070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin-d3 A 9-Oxime
Synonyms9-Erythromycin-d3 9-Oxime;  9-Erythromycin-d3 A Oxime;  Erythromycin-d3 Oxime;  _x000B_Roxithromycin-d3 Impurity C; 
Molecular FormulaC₃₇H₆₅D₃N₂O₁₃
Molecular Weight751.96
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin-d3 A 9-Oxime: Stable Isotope-Labeled Macrolide Reference Standard for Quantitative Bioanalysis and Impurity Profiling


Erythromycin-d3 A 9-Oxime (C₃₇H₆₅D₃N₂O₁₃, MW 751.96) is a deuterium-labeled derivative of Erythromycin A 9-Oxime, featuring three deuterium atoms substituted at specific positions on the macrolide skeleton . The compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of erythromycin oxime and related macrolides in biological matrices [1]. As an isotopically labeled analog, it co-elutes with the non-labeled analyte while providing a distinct +3 Da mass shift detectable by mass spectrometry, enabling accurate compensation for matrix effects and ionization variability [2]. Erythromycin A 9-Oxime itself is a semi-synthetic intermediate critical to the synthesis of second-generation macrolides including roxithromycin and azithromycin, and is also identified as a major metabolite (M2) of roxithromycin in human bile, urine, and plasma [3].

Why Erythromycin-d3 A 9-Oxime Cannot Be Replaced by Unlabeled Erythromycin A 9-Oxime or Alternative Internal Standards in Regulated Quantitative Analysis


Substitution of Erythromycin-d3 A 9-Oxime with the unlabeled parent compound Erythromycin A 9-Oxime (C₃₇H₆₈N₂O₁₃, MW 748.94) or alternative non-isotopic internal standards fails to meet the validation requirements for quantitative LC-MS/MS methods [1]. Unlabeled internal standards cannot be distinguished from the target analyte during mass spectrometric detection, resulting in ion suppression or enhancement effects that are not equivalently applied to both analyte and internal standard signals, thereby introducing systematic quantitation bias [2]. Alternative internal standards such as structurally dissimilar macrolides (e.g., josamycin, spiramycin) or non-deuterated analogs exhibit differential extraction recovery, chromatographic retention behavior, and ionization efficiency under electrospray conditions, violating the fundamental principle of internal standardization where the IS must closely mimic the analyte's physicochemical properties [3]. The deuterium labeling of Erythromycin-d3 A 9-Oxime provides a +3 Da mass shift that is sufficient to avoid isotopic overlap with the M+2 natural abundance isotopologue of the unlabeled analyte, while maintaining near-identical chromatographic retention time (±0.03 min) and ionization response factor (typically 0.95–1.05 relative to analyte) .

Erythromycin-d3 A 9-Oxime Quantitative Differentiation Evidence: Mass Spectrometric, Chromatographic, and Application-Specific Comparator Data


Mass Spectrometric Differentiation: Deuterium-Induced +3 Da Mass Shift Relative to Unlabeled Erythromycin A 9-Oxime

Erythromycin-d3 A 9-Oxime exhibits a +3 Da mass shift relative to the unlabeled parent compound Erythromycin A 9-Oxime, resulting from the substitution of three hydrogen atoms with deuterium atoms . Under electrospray ionization positive ion mode (ESI+), the protonated molecular ion [M+H]⁺ of the labeled compound is detected at m/z 752.96, compared to m/z 749.94 for the unlabeled analyte [1]. This mass difference of Δ3 Da is sufficient to resolve the internal standard signal from the natural abundance M+2 isotopologue of the unlabeled analyte (approximately 0.8% relative abundance for a molecule of C₃₇), ensuring less than 5% isotopic cross-talk at clinically relevant concentration ranges [2].

Stable Isotope Dilution LC-MS/MS Quantitation Bioanalytical Method Validation

Acid Stability Advantage of 9-Oxime Functional Group Relative to Erythromycin A Parent Skeleton

Erythromycin A 9-Oxime (the unlabeled core of the target compound) demonstrates enhanced acid stability compared to the parent antibiotic Erythromycin A, a property conferred by masking the reactive C9 ketone with an oxime function [1]. Erythromycin A undergoes rapid acid-catalyzed degradation in simulated gastric fluid (pH 1.2–2.0) via intramolecular ketalization between the C6 hydroxyl and C9 ketone, forming the inactive 8,9-anhydro-6,9-hemiketal degradation product with a half-life of approximately 3–5 seconds at pH 1.5 [2]. In contrast, Erythromycin A 9-Oxime derivatives show significantly reduced acid-catalyzed degradation rates [3].

Chemical Stability Gastric Degradation Macrolide Semi-synthesis

Role as Authentic Reference Standard for Roxithromycin Metabolite M2 Identification

Erythromycin A 9-Oxime has been definitively identified as a major circulating metabolite (designated M2) of the semisynthetic macrolide roxithromycin in humans [1]. In a clinical study involving four cholecystectomy patients with T-tube drainage and four healthy volunteers administered single oral doses of 150 mg roxithromycin, Erythromycin A 9-Oxime (M2) was one of six major metabolites identified and structurally confirmed via chromatographic and mass spectrometric comparison with synthesized authentic standards [2].

Drug Metabolism Metabolite Identification Pharmacokinetics

Synthetic Intermediate Utility in Clarithromycin Manufacturing: Regioselective 6-O-Methylation Enabled by 9-Oxime Protection

Erythromycin A 9-Oxime serves as a critical synthetic intermediate in the industrial manufacturing of clarithromycin (Biaxin®), enabling regioselective methylation at the C6 hydroxyl position [1]. In the manufacturing process, erythromycin A is treated with hydroxylamine in isopropyl alcohol with acetic acid to yield Erythromycin A 9-Oxime in high yield [2]. The 9-oxime functional group serves a dual purpose: it protects the C9 position from undesired side reactions and directs regioselective methylation to the C6-OH group, which is essential for producing 6-O-methylerythromycin A (clarithromycin) [3].

Process Chemistry Macrolide Semi-synthesis Regioselective Protection

Erythromycin-d3 A 9-Oxime: Primary Research and Industrial Application Scenarios Supported by Quantitative Evidence


Quantitative LC-MS/MS Bioanalysis of Erythromycin A 9-Oxime and Roxithromycin Metabolite M2 in Pharmacokinetic Studies

Erythromycin-d3 A 9-Oxime is optimally deployed as a stable isotope-labeled internal standard for the accurate quantitation of Erythromycin A 9-Oxime (the M2 metabolite of roxithromycin) in human plasma, urine, and bile during pharmacokinetic and bioequivalence studies [1]. The +3 Da mass shift enables MS/MS detection without isotopic overlap, satisfying FDA and EMA guidance for SIL-IS use in regulated bioanalysis [2]. This application directly leverages the deuterium labeling (Section 3, Evidence 1) and the compound's identity as the authentic M2 metabolite standard (Section 3, Evidence 3).

Process Analytical Technology for Clarithromycin API Manufacturing: Monitoring Residual 9-Oxime Intermediate

In clarithromycin active pharmaceutical ingredient manufacturing, Erythromycin-d3 A 9-Oxime serves as a deuterated reference standard for quantifying residual Erythromycin A 9-Oxime intermediate levels in final drug substance using LC-MS/MS [3]. The oxime intermediate is a key impurity that must be controlled below ICH Q3A thresholds. The deuterated analog provides a chemically identical but isotopically distinct calibration standard, enabling accurate determination of unlabeled oxime carryover without interference from the API matrix [4]. This scenario is directly supported by the compound's role as a synthetic intermediate (Section 3, Evidence 4).

Impurity Profiling and Forced Degradation Studies of Roxithromycin Drug Products

Erythromycin-d3 A 9-Oxime is employed as a reference standard for identifying and quantifying Erythromycin A 9-Oxime (Roxithromycin EP Impurity C) during stability-indicating method validation and forced degradation studies of roxithromycin formulations [5]. Regulatory submissions require characterization of the (E)-isomer oxime impurity and its potential isomerization to the (Z)-form under storage conditions. The deuterated analog allows for MS/MS-based structure confirmation and relative response factor determination, supported by the established acid stability advantage of the oxime functional group (Section 3, Evidence 2).

Metabolite Profiling in Drug-Drug Interaction Studies Involving Macrolide Antibiotics

Erythromycin-d3 A 9-Oxime enables accurate quantitation of oxime metabolites in complex drug-drug interaction studies where macrolides are co-administered with CYP3A4 substrates or inhibitors [6]. The deuterated internal standard compensates for matrix effects introduced by co-eluting drug substances and endogenous phospholipids, ensuring reliable quantification of low-abundance metabolites (ng/mL to pg/mL range). This application leverages the mass spectrometric differentiation (Section 3, Evidence 1) and the compound's identity as a confirmed human metabolite of roxithromycin (Section 3, Evidence 3).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin-d3 A 9-Oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.